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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15588983

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural
elucidation of Rauvotetraphylline A, a monoterpene indole alkaloid. The information
presented is compiled from the primary literature and is intended to serve as a comprehensive
resource for researchers in natural product chemistry, pharmacology, and drug development.

High-Resolution Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to
determine the elemental composition of Rauvotetraphylline A. The analysis yielded a
positively charged molecular ion, providing a precise mass measurement that is crucial for
formula determination.

Parameter Observed Value Calculated Value
Molecular Formula C20H26N203
[M+H]* (m/z) 343.2024 343.2021

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
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The structural framework of Rauvotetraphylline A was elucidated through extensive one-
dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR)
spectroscopy. The tH and 3C NMR data, acquired in deuterated methanol (CDsOD), are
summarized below.

13C NMR Data (100 MHz, CD3OD)

The 13C NMR spectrum revealed 20 distinct carbon signals, consistent with the proposed
molecular formula. The chemical shifts are indicative of the alkaloidal skeleton, including
aromatic, olefinic, and aliphatic carbons.
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Position Chemical Shift (dc) Type
2 104.9 CH
3 47.9 CH
5 53.4 CH:
6 22.8 CH2
7 108.8 C

8 128.4 C

9 119.2 CH
10 111.9 CH
11 157.9 C
12 102.5 CH
13 138.8 C
14 33.6 CH2
15 32.3 CH
16 55.4 CH
17 534 CH2
18 12.8 CHs
19 123.6 CH
20 133.8 C
21 59.8 CH2
OCHs-16 52.8 CHs

'H NMR Data (400 MHz, CDsOD)

The *H NMR spectrum provided detailed information about the proton environment in

Rauvotetraphylline A. The chemical shifts, multiplicities, and coupling constants were
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essential for assigning the proton signals to their respective positions in the molecule.

Position Chemical Shift (H) Multiplicity J (H2)
2 4.09 S
3 3.51 m
Sa 3.28 m
5B 3.09 m
6a 2.10 m
6P 1.95 m
9 7.11 d 8.5
10 6.62 dd 8.5,20
12 6.82 d 2.0
14a 2.89 dd 14.0,4.0
14B 2.76 dd 14.0, 6.0
15 2.65 m
16 2.26 d 2.0
17a 3.15 m
17 2.95 m
18 1.68 d 6.3
19 5.51 q 6.3
21a 4.15 d 115
21B 3.98 d 11.5
OCHs-16 3.75 S
Experimental Protocols
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Isolation of Rauvotetraphylline A

The aerial parts of Rauvolfia tetraphylla were the source material for the isolation of
Rauvotetraphylline A. The dried and powdered plant material underwent extraction with
methanol (MeOH). The resulting crude extract was then subjected to a series of
chromatographic techniques for purification. This multi-step process involved separation over
silica gel columns, followed by preparative high-performance liquid chromatography (HPLC) to
yield the pure compound.

Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-400 spectrometer. The *H NMR spectra were
recorded at 400 MHz and the 13C NMR spectra at 100 MHz. Chemical shifts () are reported in
parts per million (ppm) relative to the solvent signals (CDsOD: 6H 3.30, dC 49.0).

High-resolution mass spectrometry (HRESIMS) was performed on a VG Auto-Spec 3000
spectrometer to obtain precise mass-to-charge ratio (m/z) data.

Workflow for Structure Elucidation

The logical process for the structural determination of Rauvotetraphylline A is outlined in the
diagram below. This workflow illustrates the key stages from the initial analysis of the plant
material to the final confirmation of the chemical structure.
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Structure Elucidation Workflow
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¢ To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Rauvotetraphylline A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588983#spectroscopic-data-of-rauvotetraphylline-
a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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